molecular formula C13H10N2S2 B14546006 2,5-Diphenyl-2H-1,3,2,4-dithiadiazole CAS No. 62002-23-7

2,5-Diphenyl-2H-1,3,2,4-dithiadiazole

Cat. No.: B14546006
CAS No.: 62002-23-7
M. Wt: 258.4 g/mol
InChI Key: PIGDBWQZSGKROH-UHFFFAOYSA-N
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Description

2,5-Diphenyl-2H-1,3,2,4-dithiadiazole is a synthetic heterocyclic compound characterized by a five-membered ring containing nitrogen and sulfur atoms. This structure is of significant interest in advanced materials science and medicinal chemistry research. Heterocyclic compounds containing sulfur and nitrogen, such as various thiadiazole isomers, are widely investigated as scaffolds in drug discovery due to their ability to serve as hydrogen-binding domains and two-electron donor systems, which can facilitate interactions with biological targets . Related 1,3,4-thiadiazole derivatives, for instance, have shown promise as potent HDAC inhibitors with DNA-binding affinity for investigating hematologic malignancies , and other analogues are explored for their antiproliferative activities . Researchers value this family of compounds for developing novel bioactive molecules. The physicochemical properties of this specific dithiadiazole derivative, including its stability and solubility, require further characterization. Researchers are encouraged to consult the safety data sheet (SDS) before use. Please note: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

62002-23-7

Molecular Formula

C13H10N2S2

Molecular Weight

258.4 g/mol

IUPAC Name

2,5-diphenyl-1,3,2,4-dithiadiazole

InChI

InChI=1S/C13H10N2S2/c1-3-7-11(8-4-1)13-14-17-15(16-13)12-9-5-2-6-10-12/h1-10H

InChI Key

PIGDBWQZSGKROH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NSN(S2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-2H-1,3,2,4-dithiadiazole typically involves the reaction of diphenylamine with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Diphenylamine+Sulfur MonochlorideThis compound\text{Diphenylamine} + \text{Sulfur Monochloride} \rightarrow \text{this compound} Diphenylamine+Sulfur Monochloride→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-2H-1,3,2,4-dithiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced derivatives.

Scientific Research Applications

2,5-Diphenyl-2H-1,3,2,4-dithiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent and is being studied for its biological activity against various pathogens.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infections.

    Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-2H-1,3,2,4-dithiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Table 1: Structural Comparison of Heterocycles

Compound Class Heteroatoms Substituents Key Structural Features
1,3,2,4-Dithiadiazole 2S, 2N 2,5-Diphenyl Sulfur atoms enhance polarizability
1,2,3-Triazole (EDTC) 3N 2,5-Diphenyl N-rich, planar aromatic system
1,3,4-Oxadiazole 2N, 1O 2,5-Disubstituted Oxygen increases electronegativity
Imidazole 2N 4,5-Diphenyl Dual N-sites for coordination

Key Observations :

  • Sulfur vs. Nitrogen/Oxygen : Sulfur’s larger atomic size and lower electronegativity compared to nitrogen or oxygen may increase polarizability and alter π-conjugation in dithiadiazoles. This could enhance charge-transfer interactions or ligand-metal binding.
  • Substituent Positioning : The 2,5-diphenyl substitution pattern (analogous to EDTC in triazoles ) may sterically hinder reactivity while improving thermal stability.

Physicochemical Properties

Table 3: Key Properties of Analogous Compounds

Compound Class Fluorescence Stability Coordination Ability Applications References
1,2,3-Triazole (EDTC) Strong High (aromatic) Moderate Hg²⁺ sensing, protein binding
1,3,4-Oxadiazole Weak Moderate Low Antimicrobial agents
Imidazole Variable High High Metal complexes

Inferred Properties for Dithiadiazole :

  • Fluorescence : Sulfur’s heavy-atom effect may quench fluorescence compared to triazoles , but conjugation with phenyl groups could restore it.
  • Coordination : Sulfur atoms may act as soft Lewis bases, enabling transition-metal coordination (e.g., Hg²⁺ or Cu⁺), similar to imidazoles .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2,5-Diphenyl-2H-1,3,2,4-dithiadiazole, and what are their critical parameters?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, thiobenzamide derivatives can be refluxed with sulfurizing agents (e.g., SCl₂ or Lawesson’s reagent) in aprotic solvents like DMSO or DMF. Critical parameters include reaction time (e.g., 18 hours for analogous triazole syntheses ), stoichiometric ratios, and temperature control. Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography is essential to achieve yields >60%, as demonstrated in related heterocyclic systems .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns and aromatic proton environments.
  • Mass spectrometry (MS) : Validate molecular weight (e.g., 270.34 g/mol for C₁₄H₁₀N₂S₂) and fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and bond-length discrepancies in the dithiadiazole core.
  • UV-Vis spectroscopy : Assess π→π* transitions for electronic properties .
    • Physical properties (e.g., melting point) should align with structurally similar compounds (e.g., 141–143°C for triazoles ).

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for reactions involving volatile sulfurizing agents.
  • Waste disposal : Segregate toxic byproducts (e.g., chlorinated solvents) and collaborate with certified waste management services, as outlined for thiadiazole derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield and purity of this compound?

  • Methodological Answer :

  • Solvent screening : Compare polar aprotic solvents (DMSO, DMF) versus ethers for reaction efficiency .
  • Catalyst use : Explore iodine or Lewis acids to accelerate cyclization.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 18 hours to 2–4 hours) while maintaining yield .
  • Purification : Optimize recrystallization solvents (e.g., ethanol/water vs. acetonitrile) to eliminate byproducts.

Q. What methodologies are recommended to resolve contradictions in reported biological or physicochemical properties of this compound?

  • Methodological Answer :

  • Replication studies : Reproduce conflicting experiments under standardized conditions (e.g., solvent purity, temperature).
  • Cross-lab validation : Share samples for independent NMR/mass spec analysis to rule out instrumentation bias .
  • Computational modeling : Use DFT to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data .
  • Iterative data triangulation : Apply qualitative research frameworks to identify overlooked variables (e.g., moisture sensitivity) .

Q. How can the electronic structure and reactivity of this compound be systematically investigated?

  • Methodological Answer :

  • DFT calculations : Map molecular electrostatic potentials (MEPs) to predict nucleophilic/electrophilic sites.
  • Cyclic voltammetry : Measure redox potentials to assess stability under oxidative/reductive conditions.
  • Photophysical studies : Quantify fluorescence quantum yields to evaluate π-conjugation efficiency compared to oxadiazole analogs .
  • Kinetic assays : Monitor reactivity with electrophiles (e.g., methyl iodide) to probe sulfur-nitrogen bond polarization.

Q. What experimental designs are suitable for evaluating the potential application of this compound in materials science?

  • Methodological Answer :

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>250°C expected for aromatic systems).
  • Photovoltaic testing : Incorporate into organic solar cells as electron-transport layers; measure charge mobility via space-charge-limited current (SCLC) techniques.
  • Coordination chemistry : Screen metal-binding capacity (e.g., with Pd(II) or Cu(I)) to assess utility in catalysis, referencing ligand design for benzodiazepines .
  • Energetic materials : Evaluate detonation velocity/pressure using computational models, as applied to oxadiazole-based compounds .

Notes on Evidence Utilization

  • Synthesis protocols from triazole and benzimidazole studies were adapted for methodological parallels.
  • Safety guidelines and spectroscopic standards were generalized from analogous heterocycles.
  • Computational and iterative analysis frameworks provide cross-disciplinary rigor for resolving data inconsistencies.

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